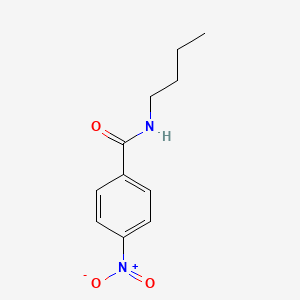

N-butyl-4-nitrobenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nitrobenzamide derivatives varies depending on the specific compound being produced. For instance, the synthesis of 4-iodo-3-nitrobenzamide, a related compound, involves a reduction process that transiently produces 4-iodo-3-nitrosobenzamide, which is then further reduced to 4-iodo-3-aminobenzamide . Another synthesis method reported the creation of N-[4-dimethylamino-1-butyl(1-13C)-N-nitrosobenzamide], a trypsin inhibitor, using 13C-cyanide ion in a reaction with 1-chloro-3-dimethylaminopropane . These methods highlight the complexity and specificity required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is crucial for their function and reactivity. For example, the crystal structure of a novel carbacylamidophosphate derivative was determined using X-ray diffraction, revealing a hexameric chain extended along a specific direction, with disorder mainly caused by rotation of tert-butyl groups . Similarly, the nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide was characterized, showing a neutral cis-configuration . These structural analyses are essential for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives is influenced by their molecular structure. N-chloro-N-methoxy-4-nitrobenzamide, for instance, selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN . Another derivative, N-t-Butyl-2,4,6-trinitrobenzamide, undergoes nucleophilic substitution with hydroxyl ions to form nitrite ions, with the rate of substitution inversely proportional to the hydroxyl ion concentration . These reactions demonstrate the specific conditions and outcomes associated with the chemical behavior of nitrobenzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are closely tied to their structure and reactivity. For example, the three-dimensional hydrogen-bonded framework of N-(4-nitrobenzoyl)-N'-phenylhydrazine is formed through a combination of hydrogen bonds, which could influence its solubility, stability, and reactivity . Understanding these properties is crucial for the development of these compounds for practical applications.

Wissenschaftliche Forschungsanwendungen

Bioactivation in Chemotherapy 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of a compound related to N-butyl-4-nitrobenzamide, has been studied for its role in bioactivation during chemotherapy. This compound, produced by bioreduction, exhibits selective cytotoxicity due to its ability to form DNA-DNA interstrand crosslinks in cells, a crucial mechanism for its chemotherapeutic potential (Knox et al., 1991).

Antibacterial Applications Research on nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide indicates potential antibacterial applications. These metal complexes have been observed to demonstrate greater antibacterial efficacy compared to their ligand counterparts, suggesting their potential as antibacterial agents (Saeed et al., 2010).

Development of Antiarrhythmic Drugs More than 200 new molecules, including nitrobenzamide derivatives like N-butyl-4-nitrobenzamide, have been synthesized and studied for their potential as original antiarrhythmic drugs. These studies have contributed to the development and registration of new drugs in this category (Skachilova et al., 2019).

Electro-Optical Applications Studies on N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, have highlighted its potential in electro-optical applications. This compound's properties, such as hyperpolarizabilities, suggest it could be useful in this field (Dwivedi et al., 2019).

Antitumor Agent and Formulation Development N-butyl-4-nitrobenzamide derivatives have shown promise as antitumor agents. For instance, studies have been conducted on the preformulation and formulation development of bioactive nitroaromatic compounds with significant antitumor activity. These studies explore the chemical behavior, physicochemical properties, and impact of formulation variables on these compounds (Sena et al., 2017).

**Synthesis andEvaluation in Anticonvulsant Activity**4-nitro-N-phenylbenzamides, chemically related to N-butyl-4-nitrobenzamide, have been synthesized and evaluated for their anticonvulsant properties. This research has shown that some of these compounds are effective in tests for anticonvulsant activity, indicating potential therapeutic applications in this area (Bailleux et al., 1995).

Chemical Vapor Deposition Applications Nickel(II) complexes of N-(di-alkyl-carbamothioyl)-4-nitrobenzamide have been used as precursors for the deposition of nickel sulfide nanostructured thin films. This indicates potential applications in materials science, particularly in the field of thin film technology and nanotechnology (Saeed et al., 2013).

Electrochemical Applications The electrochemical reduction of compounds related to N-butyl-4-nitrobenzamide has been studied, revealing insights into their potential use as electrode-active materials. This research is significant for the development of high power-rate electrode materials in various electrochemical applications (Silvester et al., 2006).

Crystal Engineering and Structural Studies Structural studies of compounds similar to N-butyl-4-nitrobenzamide have been conducted, contributing to the field of crystal engineering. These studies help in understanding the molecular interactions and framework structures of such compounds, which is crucial for developing new materials with specific properties (Saha et al., 2005).

Zukünftige Richtungen

Aromatic nitro compounds, such as N-butyl-4-nitrobenzamide, continue to be in demand and relevant in the field of organic chemistry . They are used in the synthesis of drugs and pharmaceutically oriented molecules, and new general methods for their synthesis are being developed . The N-butyl compound has been found to be active against various cancer cell lines , indicating potential future directions for research and application in medical treatments.

Eigenschaften

IUPAC Name |

N-butyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLRHGQFFDNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324497 | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-nitrobenzamide | |

CAS RN |

51207-98-8 | |

| Record name | NSC406854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)